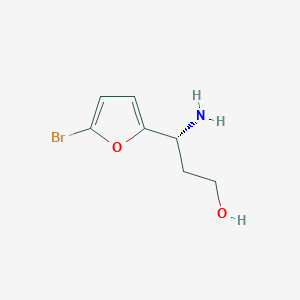![molecular formula C12H20FNO2 B15234328 Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B15234328.png)
Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate is a chemical compound with the molecular formula C12H20FNO2. It is a member of the azabicyclo family, which are nitrogen-containing heterocycles.
Preparation Methods
The synthesis of tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of a suitable azabicyclo precursor with tert-butyl fluoroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The azabicyclo structure provides rigidity and spatial orientation, which can be crucial for its biological activity .
Comparison with Similar Compounds
Tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate can be compared with other similar compounds such as:
Tert-butyl 5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate: This compound lacks the fluorine atom, which can significantly alter its chemical reactivity and biological activity.
Tropane alkaloids: These compounds share a similar azabicyclo structure but differ in their functional groups and biological activities.
2-Azabicyclo[3.2.1]octane derivatives: These compounds have a different bicyclic framework, which can lead to variations in their chemical properties and applications.
Properties
Molecular Formula |
C12H20FNO2 |
|---|---|
Molecular Weight |
229.29 g/mol |
IUPAC Name |
tert-butyl 1-fluoro-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C12H20FNO2/c1-11(2,3)16-10(15)14-8-9-4-6-12(14,13)7-5-9/h9H,4-8H2,1-3H3 |
InChI Key |
QQBGGTJUSRTRIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1(CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


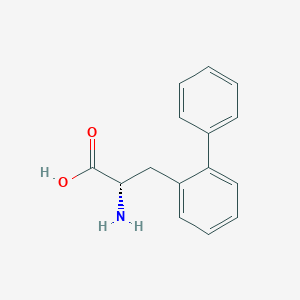
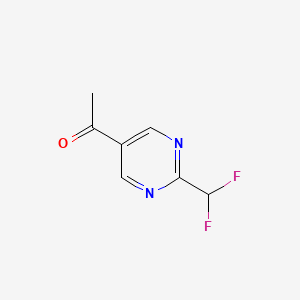
![7-Tert-Butyl 3-Ethyl 8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-3,7(6H)-Dicarboxylate](/img/structure/B15234260.png)
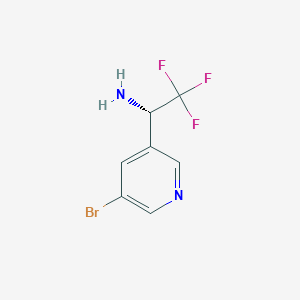
![tert-butyl N-[2-(fluoromethyl)cyclobutyl]carbamate](/img/structure/B15234287.png)
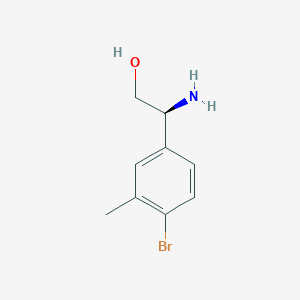
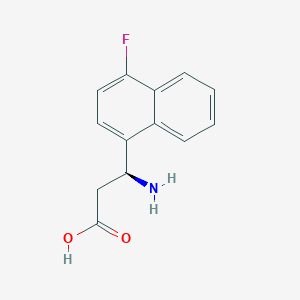
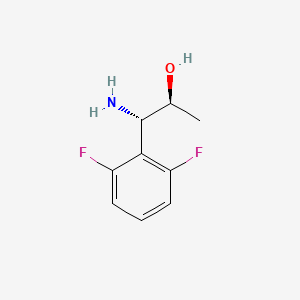
![3-Amino-3-[3,5-bis(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15234305.png)
![3-(Tert-Butoxycarbonyl)-2,3,4,5-Tetrahydro-1H-1,5-Epoxybenzo[D]Azepine-1-Carboxylic Acid](/img/structure/B15234310.png)
![1-Amino-1-[2-(difluoromethyl)phenyl]acetone](/img/structure/B15234313.png)
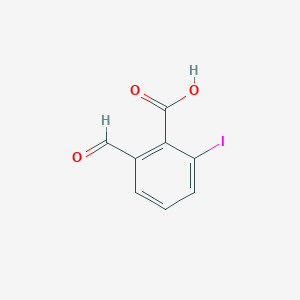
![2-Chloro-N-[(1E)-(hydroxyamino)methylidene]acetamide](/img/structure/B15234319.png)
